N-[2-(2-Amino-benzoimidazol-1-yl)-ethyl]-acetamide
Overview
Description
N-[2-(2-Amino-benzoimidazol-1-yl)-ethyl]-acetamide is a chemical compound with the molecular formula C11H14N4O and a molecular weight of 218.26 g/mol . This compound is characterized by the presence of a benzimidazole ring, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Amino-benzoimidazol-1-yl)-ethyl]-acetamide typically involves the condensation of ortho-phenylenediamine with acetic anhydride in the presence of a suitable catalyst . The reaction is carried out under mild conditions, often in a solvent such as ethanol or methanol, and requires careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to optimize yield and minimize impurities. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Amino-benzoimidazol-1-yl)-ethyl]-acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
N-[2-(2-Amino-benzoimidazol-1-yl)-ethyl]-acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2-Amino-benzoimidazol-1-yl)-ethyl]-acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows the compound to bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, in cancer cells, the compound may interfere with cell division and induce apoptosis .
Comparison with Similar Compounds
N-[2-(2-Amino-benzoimidazol-1-yl)-ethyl]-acetamide can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its anticancer activity.
5,6-Dimethylbenzimidazole: A component of vitamin B12.
Benzimidazole Schiff base derivatives: Studied for their antimicrobial and cytotoxic activities.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(2-aminobenzimidazol-1-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8(16)13-6-7-15-10-5-3-2-4-9(10)14-11(15)12/h2-5H,6-7H2,1H3,(H2,12,14)(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLKYIMYNYOBNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C2=CC=CC=C2N=C1N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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